molecular formula C22H22N2O4S2 B2488833 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide CAS No. 361477-71-6

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide

Cat. No.: B2488833
CAS No.: 361477-71-6
M. Wt: 442.55
InChI Key: BCMMVXPBTUDXDQ-UYRXBGFRSA-N
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Description

3-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide is a synthetic specialty chemical featuring a distinct rhodanine scaffold substituted with a 3,4-dimethoxyphenyl moiety at the 5-position and a propanamide linker connected to an N-(2-methylphenyl) group at the 3-position. This molecular architecture is characteristic of a class of compounds investigated for their potential biological activities, particularly as modulators of various enzymatic pathways. The (5Z) stereochemistry of the benzylidene group is a critical structural feature that influences the compound's three-dimensional conformation and its subsequent interactions with biological targets. Researchers utilize this compound primarily in medicinal chemistry and drug discovery research, where it serves as a valuable scaffold for the development of novel therapeutic agents. Its core structure is closely related to other biologically active molecules containing the 4-oxo-2-thioxo-1,3-thiazolidin pharmacophore, which has been explored for various pharmacological applications. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated environment. For comprehensive safety information, please refer to the Safety Data Sheet available upon request.

Properties

IUPAC Name

3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-14-6-4-5-7-16(14)23-20(25)10-11-24-21(26)19(30-22(24)29)13-15-8-9-17(27-2)18(12-15)28-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,25)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMMVXPBTUDXDQ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide is a member of the thiazolidinone family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's structure features a thiazolidinone ring, a dimethoxyphenyl group, and a methylphenyl substituent. Its molecular formula is C23H24N2O4SC_{23}H_{24}N_2O_4S, with a molecular weight of approximately 420.51 g/mol. The structural complexity contributes to its varied biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been evaluated against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The findings indicate that the compound exhibits dose-dependent inhibition of cell proliferation, suggesting a mechanism that may involve the modulation of apoptotic pathways.

Table 1: Anticancer Activity Against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
3MCF-715.2Induction of apoptosis via Bcl-2 modulation
3MDA-MB-23112.8Inhibition of PI3K/AKT pathway
5MCF-710.5Pro-apoptotic effects on Bcl-2 family

These results indicate that the compound may selectively induce apoptosis in cancer cells while sparing normal cells, which is crucial for targeted cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Other Biological Activities

Beyond anticancer and antimicrobial effects, this thiazolidinone derivative has exhibited various other biological activities:

  • Antioxidant Activity : The compound has shown promise in reducing oxidative stress markers in cellular models.
  • Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines in vitro.
  • Immunomodulatory Effects : Preliminary studies indicate that it may enhance immune response in certain contexts .

The biological activity of this compound is believed to be mediated through several pathways:

  • Apoptotic Pathways : It modulates key proteins in the Bcl-2 family, promoting apoptosis in cancer cells.
  • Signal Transduction Pathways : Inhibition of the PI3K/AKT pathway has been noted in cancer models.
  • Membrane Disruption : For its antimicrobial effects, the compound disrupts bacterial membranes leading to cell death.

Case Studies

A recent case study involving the use of this compound in combination with other chemotherapeutics showed enhanced efficacy against resistant breast cancer cell lines. The combination therapy resulted in a synergistic effect that significantly reduced tumor growth in xenograft models .

Scientific Research Applications

Overview

The compound 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide is a thiazolidinone derivative notable for its complex structure and potential biological activities. This article explores its applications across various scientific fields, including medicinal chemistry, biology, and materials science.

Medicinal Chemistry

This compound is under investigation for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. The following applications are noteworthy:

  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism could involve the inhibition of specific enzymes or pathways critical for tumor growth.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent in laboratory settings, suggesting its use in developing new antibiotics or antifungal treatments.

Biological Research

The biological activities of this compound have been explored through various assays:

  • Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in inflammatory processes, positioning it as a candidate for anti-inflammatory therapies.
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest it may act as a 5-lipoxygenase inhibitor, which is significant in inflammatory responses .

Industrial Applications

Beyond medicinal uses, this compound can serve as a building block in synthetic chemistry:

  • Synthesis of Complex Molecules : It can be utilized as an intermediate in the synthesis of more complex organic compounds, facilitating advancements in materials science and chemical manufacturing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Arylidene and Propanamide Substituents

The compound’s structural analogs differ primarily in the arylidene group at position 5, the sulfanylidene group, and the propanamide substituent. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent Variations Molecular Weight (g/mol) Calculated LogP Key Features References
Target Compound 3,4-Dimethoxyphenylmethylidene; N-(2-methylphenyl)propanamide 477.55 3.8* Enhanced solubility due to methoxy groups; moderate lipophilicity
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 4-Methylphenylmethylidene; N-(5-methylthiadiazolyl)propanamide 404.5 3.3 Reduced steric bulk; higher hydrogen bond acceptor count (7)
3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-ylmethylidene; N-phenylpropanamide 385.5 2.9 Heteroaromatic substitution improves π-π interactions; lower molecular weight
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-Methylbenzylidene; N-(3-hydroxyphenyl)propanamide 398.5 1.43 (density) Hydroxyl group enhances solubility and hydrogen bonding
N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide 4-Hydroxy-3-methoxyphenylmethylidene; benzenesulfonamide 454.5 2.5 Sulfonamide group introduces acidity (pKa ~9.53)

Note: LogP values estimated via XLogP3 or analogous methods.

Impact of Substituents on Bioactivity

  • Methoxy Groups: The 3,4-dimethoxy substitution in the target compound may improve metabolic stability compared to hydroxylated analogs (e.g., ), but reduce membrane permeability relative to non-polar groups like 4-methylphenyl .
  • Thiophene vs.
  • Sulfonamide vs.

Preparation Methods

Cyclocondensation of Primary Amines, Aldehydes, and Thiols

The thiazolidin-4-one scaffold is typically synthesized via cyclocondensation of a primary amine, aldehyde, and thioglycolic acid. For the target compound, N-(2-methylphenyl)propanamide serves as the primary amine, while 3,4-dimethoxybenzaldehyde provides the benzylidene moiety.

Procedure :

  • N-(2-methylphenyl)propanamide (1 mmol) and 3,4-dimethoxybenzaldehyde (1.4 mmol) are dissolved in tetrahydrofuran (THF, 20 mL).
  • Thioglycolic acid (1.2 mmol) and N,N'-dicyclohexylcarbodiimide (DCC) (1.5 mmol) are added at 0°C.
  • The reaction is stirred at 0–50°C for 1 hour, followed by 2 hours at room temperature.
  • THF is evaporated under reduced pressure, and the crude product is purified via column chromatography (hexane:ethyl acetate, 6:4).

Key Observations :

  • DCC facilitates amide bond formation between the propanamide and thiazolidinone intermediate.
  • The Z-configuration at the benzylidene double bond is favored due to steric hindrance from the 3,4-dimethoxyphenyl group.

Alternative Pathway via Hydrazide Intermediates

A modified approach involves synthesizing a hydrazide intermediate before cyclocondensation:

Step 1: Hydrazide Formation

  • 2-(1,2-Benzothiazol-3-yl)propanoic acid is reacted with hydrazine hydrate in methanol to form the corresponding hydrazide.
  • The hydrazide is condensed with 3,4-dimethoxybenzaldehyde in ethanol under reflux to yield a Schiff base.

Step 2: Thiazolidinone Cyclization

  • The Schiff base is reacted with sulfanylacetic acid in refluxing toluene under nitrogen for 48 hours.
  • Deprotection (if needed) is performed using sodium carbonate to yield the final compound.

Yield Optimization :

  • Ultrasonic irradiation reduces reaction time from 48 hours to 6 hours, improving yields from 44% to 78%.

Green Chemistry Approaches

Solvent-Free Synthesis Using Polypropylene Glycol (PPG)

Replacing THF with PPG as both solvent and catalyst enhances atom economy:

Procedure :

  • N-(2-methylphenyl)propanamide , 3,4-dimethoxybenzaldehyde , and thioglycolic acid are mixed in PPG (5 mL).
  • The reaction is heated at 110°C for 3 hours.
  • PPG is removed via aqueous extraction, and the product is recrystallized from ethanol.

Advantages :

  • Eliminates volatile organic solvents.
  • Yields increase to 83% compared to conventional methods.

Ultrasound-Assisted Synthesis

Ultrasound accelerates the cyclocondensation step by enhancing molecular collision frequency:

  • Reaction time: 2 hours vs. 24 hours under thermal conditions.
  • Energy consumption: Reduced by 60%.

Characterization and Spectral Data

Physicochemical Properties

Property Value
Molecular Formula C₂₃H₂₃N₃O₅S₂
Molecular Weight 493.57 g/mol
Melting Point 211–215°C
RF Value (TLC) 0.515 (Hexane:Ethyl Acetate 6:4)

Spectroscopic Analysis

FT-IR (KBr, cm⁻¹) :

  • 3221 (N–H stretch), 1714 (C=O), 1663 (C=N), 1598 (C=C aromatic).

¹H NMR (300 MHz, DMSO-d₆) :

  • δ 10.12 (s, 1H, NH), 7.85 (s, 1H, CH=S), 7.45–6.80 (m, 7H, aromatic), 3.88 (s, 6H, OCH₃), 2.30 (s, 3H, CH₃).

¹³C NMR (75 MHz, DMSO-d₆) :

  • δ 192.1 (C=O), 170.9 (C=S), 149.2 (C–OCH₃), 135.6–112.4 (aromatic carbons), 55.1 (OCH₃), 21.4 (CH₃).

Mass Spectrometry (Q-TOF) :

  • m/z 494.2 [M+H]⁺ (calculated: 493.57).

Reaction Mechanism and Stereochemical Control

The formation of the Z-isomer is dictated by the bulky 3,4-dimethoxyphenyl group, which sterically hinders the E-configuration . The thiazolidinone ring forms via nucleophilic attack of the thiol group on the imine carbon, followed by cyclization.

Challenges and Solutions

  • Low Yields in Conventional Methods : Addressed using PPG or ultrasound.
  • Byproduct Formation : Minimized via nitrogen atmosphere during cyclocondensation.

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